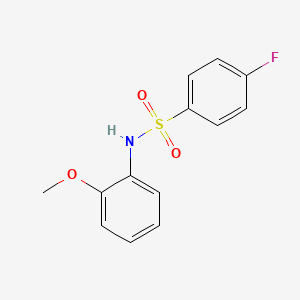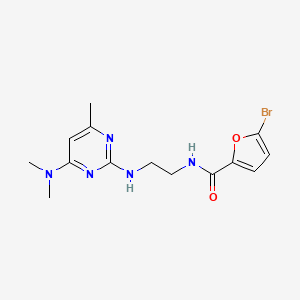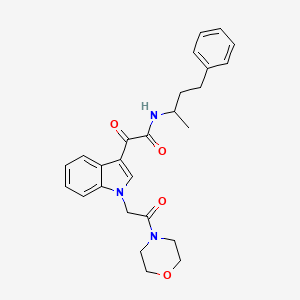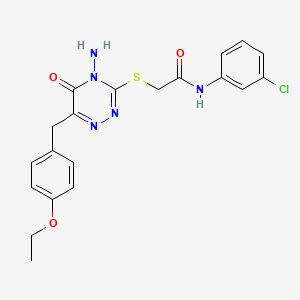
4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
説明
4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound with the linear formula C13H12FNO3S . It has a molecular weight of 281.308 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12FNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Molecular Structure and Inhibitory Properties
4-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide and related compounds have been extensively studied for their molecular structure and inhibitory properties. A series of benzenesulfonamides, including variants with fluorine substitutions, were synthesized and evaluated for cyclooxygenase inhibitory activities. It was found that the introduction of fluorine and an electron-donating group enhanced the potency and selectivity for COX-2 inhibition (Pal et al., 2003). Additionally, the crystal structures of several benzenesulfonamides, including 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, were studied to understand their adaptability to different molecular shapes (Gelbrich et al., 2012).
Supramolecular Architecture and Photodynamic Therapy Application
The supramolecular architecture of benzenesulfonamide compounds, including those with a 4-fluoro substitution, has been examined. These compounds form distinct molecular architectures based on specific intermolecular interactions (Rodrigues et al., 2015). Moreover, new benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized, demonstrating significant potential for photodynamic therapy applications due to their favorable photophysical and photochemical properties (Pişkin et al., 2020).
Anticancer and Antibacterial Applications
The compound and its derivatives have been explored for potential anticancer and antibacterial applications. A series of benzenesulfonamides were synthesized and evaluated for their cytotoxicity and tumor-specificity, showing promising results against certain human cancer cell lines (Gul et al., 2016). Additionally, a new series of benzenesulfonamides demonstrated biofilm inhibitory action against Escherichia coli, with some compounds identified as suitable inhibitors (Abbasi et al., 2019).
Fluorometric Sensing and Radiosynthesis
The compound and its analogs have also been involved in fluorometric sensing and radiosynthesis studies. Novel aminothiazole-paeonol derivatives, including 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, showed high anticancer potential and are considered promising lead compounds for treating gastrointestinal adenocarcinoma (Tsai et al., 2016). In the field of radiopharmaceuticals, 11C-labeled COX-2 inhibitors were synthesized for potential imaging of the COX-2 enzyme by positron emission tomography, although the in vivo binding to COX-2 was not as expected (Tanaka et al., 2006).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to exhibit antimicrobial and antitubercular activities , suggesting that their targets may be enzymes or proteins essential to the survival of these microorganisms.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to inhibition of essential biochemical processes in the target organisms .
Biochemical Pathways
Given its potential antimicrobial and antitubercular activities , it may interfere with the synthesis of key biomolecules in the target organisms, disrupting their growth and survival.
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may lead to the death of target organisms by inhibiting essential biochemical processes .
特性
IUPAC Name |
4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJUURWVIKILKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-7-carboxylic acid](/img/structure/B2946017.png)

![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2946019.png)
![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2946022.png)

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2946031.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)


![N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2946035.png)
